[(4-Chloro-2,5-dimethylphenyl)sulfonyl](3-chloro-2-methylphenyl)amine
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Overview
Description
(4-Chloro-2,5-dimethylphenyl)sulfonylamine is an organic compound that features a sulfonyl group attached to a chlorinated aromatic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,5-dimethylphenyl)sulfonylamine typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-chloro-2-methylaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2,5-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.
Coupling Reactions: The amine group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
Substitution Products: Depending on the substituents introduced, various substituted derivatives of the original compound.
Reduction Products: Sulfides or amines.
Oxidation Products: Sulfones or other oxidized derivatives.
Scientific Research Applications
(4-Chloro-2,5-dimethylphenyl)sulfonylamine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-2,5-dimethylphenyl)sulfonylamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or activating them. The sulfonyl group can act as an electrophile, while the amine group can act as a nucleophile, allowing the compound to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2,5-dimethylphenyl)sulfonylamine
- (4-Chloro-2,5-dimethylphenyl)sulfonylamine
- (4-Chloro-2,5-dimethylphenyl)sulfonylamine
Uniqueness
(4-Chloro-2,5-dimethylphenyl)sulfonylamine is unique due to the specific positioning of the chloro and methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to similar compounds.
Properties
Molecular Formula |
C15H15Cl2NO2S |
---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-9-8-15(10(2)7-13(9)17)21(19,20)18-14-6-4-5-12(16)11(14)3/h4-8,18H,1-3H3 |
InChI Key |
ZOVIXNCOZCURLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C |
Origin of Product |
United States |
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